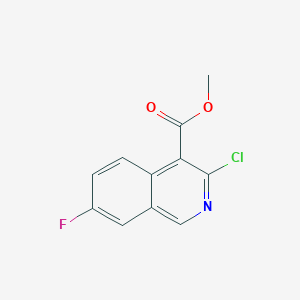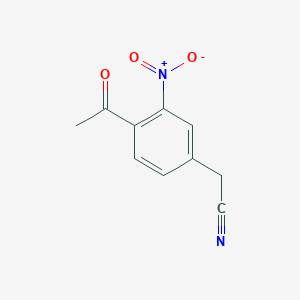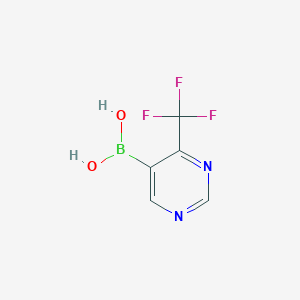
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted pyrimidines .
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
(4-(Trifluoromethyl)pyridine-3-boronic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group on a pyrimidine ring. This combination of functional groups imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H4BF3N2O2 |
|---|---|
Peso molecular |
191.91 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-3(6(12)13)1-10-2-11-4/h1-2,12-13H |
Clave InChI |
LOZOSZJKDACYGH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CN=C1C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


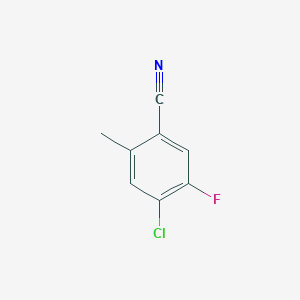
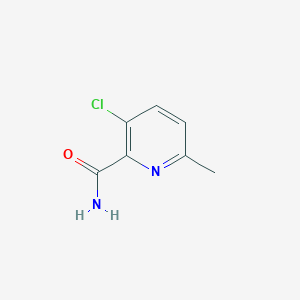

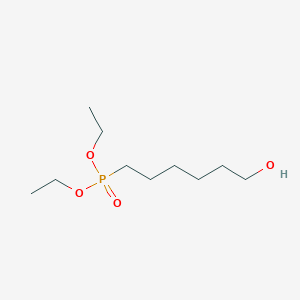
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
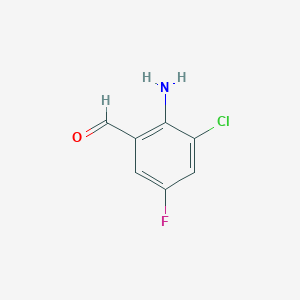
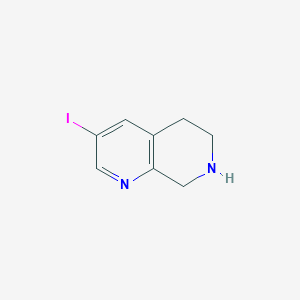
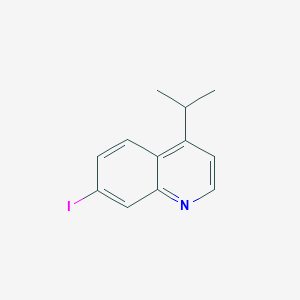
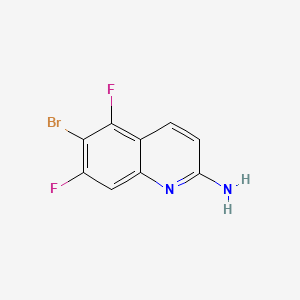
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
